molecular formula C20H25N3O5 B12161981 3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12161981
M. Wt: 387.4 g/mol
InChI Key: OYYGYJYPLGNPSO-UHFFFAOYSA-N
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Description

3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which includes both isoquinoline and spirocyclic moieties.

Preparation Methods

The synthesis of 3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps. One common synthetic route includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods for such complex molecules often involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C20H25N3O5/c1-27-15-9-13-5-8-22(11-14(13)10-16(15)28-2)17(24)12-23-18(25)20(21-19(23)26)6-3-4-7-20/h9-10H,3-8,11-12H2,1-2H3,(H,21,26)

InChI Key

OYYGYJYPLGNPSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C4(CCCC4)NC3=O)OC

Origin of Product

United States

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